molecular formula C9H13BrCl2N2O B6222121 7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-amine dihydrochloride CAS No. 2758003-06-2

7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-amine dihydrochloride

Cat. No. B6222121
CAS RN: 2758003-06-2
M. Wt: 316
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-amine dihydrochloride (BTBDHC) is an organic compound with a molecular structure of C10H15BrN2O2•2HCl. It is a novel, small molecule that is of interest to scientists due to its potential applications in a variety of research fields. BTBDHC has a wide range of biological activities and can be used as a building block for synthesizing other compounds. Its unique properties make it an ideal candidate for use in drug discovery, biochemistry, and pharmacology.

Scientific Research Applications

7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-amine dihydrochloride has been widely used in scientific research. It has been used in the synthesis of other compounds, such as derivatives of benzoxazepines and benzothiazepines. It has also been used as a building block for drug discovery and as a starting material in the synthesis of novel compounds. In addition, 7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-amine dihydrochloride has been used to study the structure-activity relationships of various compounds, as well as to study the pharmacological properties of compounds.

Mechanism of Action

The exact mechanism of action of 7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-amine dihydrochloride is not yet fully understood. However, it is believed to act as an agonist of the serotonin 5-HT1A receptor, which is involved in regulating mood and behavior. In addition, it has been suggested that 7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-amine dihydrochloride may also act as an antagonist of the GABA-A receptor, which is involved in the regulation of anxiety and sleep.
Biochemical and Physiological Effects
The biochemical and physiological effects of 7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-amine dihydrochloride are not yet fully understood. However, it has been suggested that it may have anxiolytic, antidepressant, and anti-inflammatory effects. In addition, it has been shown to have anticonvulsant and neuroprotective effects in animal models of epilepsy and stroke.

Advantages and Limitations for Lab Experiments

The main advantage of using 7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-amine dihydrochloride in laboratory experiments is its low toxicity. It has been found to be non-toxic in animal models, making it a safe and effective choice for laboratory use. However, one limitation of using 7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-amine dihydrochloride is its low solubility in aqueous solutions. This can make it difficult to use in certain experiments.

Future Directions

There are many potential future directions for research on 7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-amine dihydrochloride. These include further investigation into its mechanism of action, its potential therapeutic effects, and its potential applications in drug discovery. In addition, further research is needed to understand its pharmacological properties and its interactions with other compounds. Additionally, further research is needed to explore the potential for using 7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-amine dihydrochloride in the synthesis of novel compounds. Finally, further research is needed to investigate the potential for using 7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-amine dihydrochloride in the development of new drugs and drug delivery systems.

Synthesis Methods

7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-amine dihydrochloride can be synthesized through a multi-step process. The first step is to prepare a solution of 7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-amine (BTB) in methanol. Then, a solution of hydrochloric acid is added to the BTB solution and the resulting product is stirred for several hours. The resulting solution is then filtered and the precipitate is collected. This precipitate is then dried and recrystallized to obtain the final product, 7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-amine dihydrochloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-amine dihydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2-aminobenzoic acid", "2-bromoaniline", "sodium hydroxide", "sodium nitrite", "hydrochloric acid", "sodium bisulfite", "sodium carbonate", "ammonium chloride", "sodium borohydride", "acetic acid", "hydrogen peroxide", "sodium chloride", "ethanol", "diethyl ether", "water" ], "Reaction": [ "Step 1: Diazotization of 2-aminobenzoic acid with sodium nitrite and hydrochloric acid to form diazonium salt", "Step 2: Coupling of diazonium salt with 2-bromoaniline in the presence of sodium bisulfite to form 2-(2-bromoanilino)benzoic acid", "Step 3: Reduction of 2-(2-bromoanilino)benzoic acid with sodium borohydride in acetic acid to form 2-(2-bromoanilino)benzyl alcohol", "Step 4: Oxidation of 2-(2-bromoanilino)benzyl alcohol with hydrogen peroxide in the presence of acetic acid to form 7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-one", "Step 5: Reduction of 7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-one with sodium borohydride in ethanol to form 7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol", "Step 6: Quaternization of 7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol with hydrochloric acid to form 7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-amine dihydrochloride" ] }

CAS RN

2758003-06-2

Molecular Formula

C9H13BrCl2N2O

Molecular Weight

316

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.